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Compound of Interest

Compound Name: JNJ-61803534

Cat. No.: B10854626 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on managing potential toxicities associated with the RORγt inverse

agonist JNJ-61803534 during preclinical evaluation. The information is presented in a

question-and-answer format to directly address common issues encountered in experimental

settings.

Troubleshooting Guide
This guide addresses specific toxicity-related issues that may arise during preclinical studies

with JNJ-61803534 and similar RORγt inhibitors.
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Issue Potential Cause Troubleshooting Steps

Unexpected in-life findings

(e.g., weight loss, reduced

activity) in general toxicology

studies (rat/dog).

Formulation issues, off-target

effects, or exaggerated

pharmacology.

1. Verify Formulation: Re-

confirm the concentration,

stability, and homogeneity of

the dosing formulation. 2.

Dose-Response Assessment:

Ensure the doses selected are

based on robust dose-range

finding studies. Consider

including additional dose

groups to better define the No-

Observed-Adverse-Effect-

Level (NOAEL). 3. Clinical

Observations: Increase the

frequency and detail of clinical

observations to capture subtle

changes in animal behavior

and appearance. 4. Evaluate

Off-Target Effects: Conduct in

vitro profiling against a panel

of receptors and enzymes to

identify potential off-target

activities.

Elevated liver enzymes (ALT,

AST) in clinical pathology.

Compound-induced

hepatotoxicity.

1. Histopathology: Prioritize

and expedite the

histopathological examination

of liver tissues from all dose

groups. Look for signs of

hepatocellular necrosis,

inflammation, or cholestasis. 2.

Mechanism of Injury: Consider

conducting mechanistic

studies (e.g., mitochondrial

toxicity assays, reactive

metabolite screening) to

understand the mode of liver
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injury. 3. Dose

Reduction/Intermittent Dosing:

In exploratory studies,

evaluate if lower doses or

intermittent dosing schedules

can mitigate liver enzyme

elevations while maintaining

efficacy.

Embryo-fetal developmental

abnormalities observed in

teratology studies (rabbit).

Direct teratogenic effect of the

compound or secondary to

maternal toxicity.

1. Maternal Toxicity

Assessment: Carefully

evaluate the relationship

between adverse fetal findings

and maternal toxicity (e.g.,

decreased body weight gain,

reduced food consumption).

Developmental effects

occurring in the absence of

maternal toxicity are of higher

concern. 2. Dose-Response

Characterization: Determine

the precise dose at which

specific malformations or

variations occur. Establish a

clear NOAEL for

developmental toxicity. 3.

Species Comparison: If not

already done, conduct an

embryo-fetal development

study in a second species

(typically rat) to assess

species-specific effects.

Rabbits have been noted to be

more sensitive to certain

developmental toxicants.[1][2]

4. Exposure Analysis:

Correlate fetal findings with

maternal and, if possible, fetal
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drug exposure levels to

understand the

pharmacokinetic-

pharmacodynamic relationship.

Inconsistent or unexpected

pharmacodynamic (PD)

response (e.g., IL-17A

inhibition).

Issues with the experimental

model, assay variability, or

compound metabolism.

1. Assay Validation: Ensure the

PD assay (e.g., ex vivo

stimulated IL-17A production)

is fully validated for the species

being tested. 2.

Pharmacokinetic/Pharmacodyn

amic (PK/PD) Modeling:

Integrate PK and PD data to

understand the exposure-

response relationship. Assess

if the exposures achieved are

sufficient to engage the RORγt

target in vivo. 3. Metabolite

Profiling: Investigate if active or

inactive metabolites are

influencing the observed PD

effect.

Frequently Asked Questions (FAQs)
Q1: What is the known preclinical safety profile of JNJ-61803534?

A1: JNJ-61803534, a potent and selective RORγt inverse agonist, demonstrated an acceptable

preclinical safety profile in 1-month toxicity studies in rats and dogs, which supported its

advancement into first-in-human trials.[3][4] A subsequent Phase 1 study in healthy volunteers

also showed the compound was well-tolerated in single ascending doses up to 200 mg.[3][4]

However, the clinical development of JNJ-61803534 was terminated due to findings of toxicity

in a rabbit embryo-fetal development study.

Q2: What is the mechanism of action of JNJ-61803534 and how might it relate to toxicity?
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A2: JNJ-61803534 is a RORγt (Retinoid-related orphan receptor gamma t) inverse agonist.[3]

[4] RORγt is a key transcription factor that drives the differentiation of Th17 cells and the

production of pro-inflammatory cytokines, including IL-17A.[3][4] By inhibiting RORγt, JNJ-
61803534 suppresses this inflammatory pathway. The on-target effects of potent immune

suppression could potentially lead to an increased susceptibility to infections, although this has

not been highlighted as a specific issue in the available literature for JNJ-61803534. The

observed embryo-fetal toxicity in rabbits may be an on-target effect, as RORγt is known to play

a role in development, or an off-target effect specific to that species.

Q3: Why was a rabbit model used for the embryo-fetal development study, and why might it be

more sensitive?

A3: Regulatory guidelines for developmental and reproductive toxicity (DART) testing typically

require studies in two species: a rodent (usually the rat) and a non-rodent (often the rabbit).[5]

[6] This is to account for potential species differences in metabolism, placentation, and

developmental processes. Rabbits can be more sensitive to certain teratogens, and for some

compounds, they provide a more predictive model for human developmental toxicity.[1][2]

Q4: What are the key parameters to monitor in a preclinical embryo-fetal development toxicity

study?

A4: Key parameters include maternal observations (mortality, clinical signs, body weight, food

consumption), uterine examinations (number of corpora lutea, implantations, resorptions,

live/dead fetuses), and fetal evaluations (fetal weight, sex, and detailed external, visceral, and

skeletal examinations for malformations and variations).[7][8]

Q5: How can I mitigate the risk of encountering developmental toxicity in my own RORγt

inhibitor program?

A5: Early screening and strategic study design are crucial.

In Vitro Screening: Utilize in vitro models, such as embryonic stem cell tests or whole embryo

culture, for early hazard identification.

Structural Modifications: If developmental toxicity is observed, medicinal chemistry efforts

can be directed to modify the compound's structure to reduce its teratogenic potential while

retaining on-target activity.
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Careful Dose Selection: In vivo studies should use the lowest effective dose and carefully

characterize the dose-response for both efficacy and toxicity.

Mechanistic Studies: Understanding the mechanism of toxicity (on-target vs. off-target) can

guide further development and risk assessment.

Experimental Protocols
Protocol 1: General Toxicology Study (Rat)

Objective: To assess the potential toxicity of JNJ-61803534 following repeated oral

administration to rats for 28 days.

Animal Model: Sprague-Dawley rats (equal numbers of males and females).

Groups:

Group 1: Vehicle control (e.g., 0.5% methylcellulose).

Group 2: Low dose of JNJ-61803534.

Group 3: Mid dose of JNJ-61803534.

Group 4: High dose of JNJ-61803534.

(Optional) Recovery groups for vehicle and high dose.

Administration: Once daily oral gavage.

In-life Monitoring:

Mortality and morbidity checks (twice daily).

Detailed clinical observations (daily).

Body weight and food consumption (weekly).

Ophthalmology examinations (pre-study and at termination).
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Clinical and Anatomic Pathology:

At termination, blood samples collected for hematology and clinical chemistry.

Full necropsy and organ weight measurements.

Histopathological examination of a comprehensive list of tissues from control and high-

dose groups, and any gross lesions from other groups.

Protocol 2: Embryo-Fetal Developmental Toxicity Study
(Rabbit)

Objective: To evaluate the potential adverse effects of JNJ-61803534 on maternal health and

embryo-fetal development in pregnant rabbits.

Animal Model: New Zealand White rabbits.

Groups:

Group 1: Vehicle control.

Group 2-4: Low, mid, and high doses of JNJ-61803534.

Administration: Once daily oral gavage during the period of organogenesis (Gestation Day 6-

18).

Maternal Monitoring:

Mortality and clinical signs (daily).

Body weight and food consumption (several times weekly).

Terminal Procedures (Gestation Day 29):

Cesarean section and examination of uterine contents.

Count corpora lutea, implantations, resorptions, and live/dead fetuses.
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Fetal Evaluations:

Individual fetal body weights.

External examination of all fetuses.

Visceral and skeletal examinations (e.g., using Alizarin Red S staining for bone) of all

fetuses.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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